2-Acetyl-4,5-dimethylpyridine 2-Acetyl-4,5-dimethylpyridine
Brand Name: Vulcanchem
CAS No.: 1211536-74-1
VCID: VC14273285
InChI: InChI=1S/C9H11NO/c1-6-4-9(8(3)11)10-5-7(6)2/h4-5H,1-3H3
SMILES:
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

2-Acetyl-4,5-dimethylpyridine

CAS No.: 1211536-74-1

Cat. No.: VC14273285

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-4,5-dimethylpyridine - 1211536-74-1

Specification

CAS No. 1211536-74-1
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 1-(4,5-dimethylpyridin-2-yl)ethanone
Standard InChI InChI=1S/C9H11NO/c1-6-4-9(8(3)11)10-5-7(6)2/h4-5H,1-3H3
Standard InChI Key RRJRSSFLDIKSBO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C)C(=O)C

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Structural Features

  • Molecular formula: C₉H₁₁NO

  • Molecular weight: 149.19 g/mol

  • IUPAC name: 1-(4,5-Dimethylpyridin-2-yl)ethanone

  • Key structural attributes:

    • A pyridine core with methyl substituents at C4 and C5.

    • An acetyl group (-COCH₃) at C2, conferring electrophilic reactivity .

Physicochemical Properties

PropertyValueSource
Boiling point103°C (at 4 mmHg)
SolubilityFreely soluble in methanol
Density1.098–1.104 g/cm³
logP (Partition coefficient)1.6

Synthesis and Derivatization

Synthetic Routes

  • Deprotonation-Alkylation Strategy:

    • 2-Acetylpyridine is deprotonated using NaH as a phase transfer catalyst, followed by alkylation with methyl halides to introduce methyl groups .

    • Example: Reaction with iodomethane yields 2-acetyl-4,5-dimethylpyridine in ~70% yield after column purification .

  • Cyclization Approaches:

    • Acid-mediated cyclization of diacetylpyridine derivatives with aldehydes (e.g., salicylaldehyde) forms fused polycyclic structures, though this method requires precise pH control .

Key Reaction Mechanisms

  • Enolization and Tautomerism: Protonation of the pyridine nitrogen enhances CH-acidity at methyl groups, facilitating enolization and subsequent Knoevenagel or Claisen-Schmidt reactions .

  • Hydrogen Bonding: Pre-reaction complexes stabilized by intermolecular H-bonding (e.g., with salicylaldehyde) direct regioselectivity in cyclization .

Spectroscopic Characterization

NMR Data (Representative Example)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H2.24 (s)SingletC4/C5 methyl groups
¹H2.89 (m)MultipletAcetyl methyl protons
¹³C201.52Carbonyl CC=O group
Data adapted from related acetylpyridine derivatives .

IR and UV-Vis Signatures

  • IR: Strong absorption at 1678 cm⁻¹ (C=O stretch) .

  • UV-Vis: λₘₐₐ ≈ 270 nm (n→π* transition of carbonyl) .

Applications and Biological Activity

Flavoring and Fragrance Industry

  • 2-Acetylpyridine derivatives are used as flavor additives due to their nutty, roasted aroma. The EFSA classifies structurally related compounds as safe for consumption at low concentrations .

Computational and Molecular Modeling Insights

  • DFT Calculations: HOMO-LUMO gaps (~4.3 eV) indicate moderate reactivity, aligning with electrophilic substitution trends at the acetyl group .

  • Docking Studies: Strong interactions with VEGFR-2 kinase (ΔG_bind = -10.2 kcal/mol) suggest potential as angiogenesis inhibitors .

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